N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
描述
属性
IUPAC Name |
N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-2H-triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-10-6-8-24(9-7-10)16-19-14(13-15(20-16)22-23-21-13)18-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H2,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIYNWKANYUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyrimidine core with a piperidine moiety and a fluorophenyl substituent. Its chemical formula is C15H18FN5, and it exhibits properties that make it a candidate for various biological studies.
The precise mechanism of action of N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and may modulate signaling pathways associated with cell proliferation and survival.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : The compound has been evaluated for its potential neuroprotective properties in models of neurodegeneration. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the cytotoxic effects of N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspases |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Case Studies
In a recent study published in Pharmacology Reports, researchers explored the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls when administered at a dosage of 20 mg/kg daily for two weeks .
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
Triazolopyrimidines share a fused triazole-pyrimidine core, but substituents at positions 3, 5, and 7 dictate their biological activity and physicochemical properties. Key comparisons include:
Table 1: Substituent Variations in Triazolopyrimidine Derivatives
Pharmacological and Physicochemical Properties
Physicochemical Comparison
Table 2: Key Properties of Selected Triazolopyrimidines
- Solubility : The 4-methylpiperidin-1-yl group may require formulation optimization for in vivo applications .
准备方法
Cyclocondensation of 5-Amino-1,2,3-Triazoles with Pyrimidine Precursors
The most widely adopted method involves the condensation of 5-amino-1,2,3-triazole derivatives with diketonic pyrimidine precursors. As demonstrated in the synthesis of analogous triazolopyrimidines, ethyl 3-oxobutanoate reacts with 5-amino-1H-1,2,3-triazole under microwave irradiation (DMF, 80°C, 40 min) to yield 7-hydroxy-triazolo[4,5-d]pyrimidine intermediates. Chlorination of the 7-hydroxy group using phosphorus oxychloride (POCl₃, reflux, 4–6 h) activates the position for subsequent nucleophilic substitution.
Critical Parameters :
- Microwave irradiation reduces reaction times from 12–24 h to <1 h while improving yields by 15–20%.
- POCl₃ must be rigorously anhydrous to prevent hydrolysis during chlorination.
Installation of the N-(4-Fluorophenyl) Group
The 7-amino group is introduced via Buchwald-Hartwig amination or direct nucleophilic substitution.
Palladium-Catalyzed Amination
Employing Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 110°C facilitates coupling between 7-chloro-triazolo[4,5-d]pyrimidine and 4-fluoroaniline. This method achieves 60–65% yield but requires rigorous exclusion of oxygen.
Thermal Amination
A solvent-free approach heats the 7-chloro intermediate with excess 4-fluoroaniline at 150°C for 24 h, yielding 58% product without metal catalysts. While cost-effective, this method generates polymeric impurities that complicate purification.
Integrated Synthetic Routes
Comparative analysis reveals three viable pathways:
| Route | Key Steps | Yield | Purity (HPLC) |
|---|---|---|---|
| A | Microwave cyclocondensation → SNAr → Pd amination | 52% | 98.2% |
| B | Conventional cyclocondensation → Thermal amination → SNAr | 47% | 95.8% |
| C | One-pot cyclocondensation/amination → SNAr | 38% | 91.4% |
Route A remains optimal for large-scale synthesis due to superior purity, albeit requiring specialized microwave equipment. Route B offers simplicity for laboratory-scale preparations but demands extensive chromatography.
Spectroscopic Characterization Benchmarks
Successful synthesis is confirmed through:
常见问题
Q. What are the key synthetic challenges in preparing N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?
The synthesis involves multi-step protocols, including cyclization and nucleophilic substitution. A critical challenge is optimizing regioselectivity during triazole-pyrimidine ring formation. For example, similar triazolopyrimidines require controlled reaction conditions (e.g., NMP solvent, inert atmosphere) to avoid side products like chlorinated intermediates . Additionally, introducing the 4-methylpiperidine moiety demands precise stoichiometry to prevent over-alkylation. Purity is typically assessed via HPLC or LC-MS, with recrystallization from methanol/water mixtures yielding >95% purity .
Q. Which spectroscopic methods are most effective for structural characterization?
A combination of techniques is essential:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-fluorophenyl protons at δ 7.1–7.3 ppm; piperidine methyl at δ 1.2 ppm). 19F NMR confirms fluorine presence (δ -110 to -115 ppm) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves bond angles and hydrogen bonding. For example, intramolecular N–H⋯N interactions stabilize the triazole-pyrimidine core .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₈H₂₀F₆N₇: 464.16) .
Q. How is crystallographic data analyzed to confirm molecular conformation?
Crystallographic parameters (e.g., triclinic system, space group P1) are refined using SHELXL. Key metrics include:
Advanced Research Questions
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
Discrepancies often arise from metabolic instability or off-target interactions. For triazolopyrimidines:
- Metabolic profiling : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation of piperidine).
- SAR optimization : Replace labile groups (e.g., 4-methylpiperidine → spirocyclic amines) to enhance stability. Evidence shows fluorine substitution improves membrane permeability but may reduce target binding affinity .
- Docking studies : Compare binding modes using AutoDock Vina to prioritize analogs with balanced ADME properties .
Q. What strategies address low yields in scale-up synthesis?
Low yields (e.g., <40% in final coupling steps) stem from:
- Solvent effects : Switch from NMP to DMF for better solubility of aromatic intermediates .
- Catalytic optimization : Use Pd/C or CuI for Suzuki-Miyaura couplings (reported 15–20% yield improvement in similar systems) .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time .
Q. How do intermolecular interactions impact solid-state stability?
Hydrogen bonding and π-stacking dictate stability. For example:
- C–H⋯O bonds between methyl groups and methoxy oxygen (2.9–3.1 Å) enhance thermal stability (Tₘ > 200°C) .
- Fluorine-π interactions : 4-Fluorophenyl groups engage in edge-to-face stacking (3.5 Å), reducing hygroscopicity .
Accelerated stability testing (40°C/75% RH) over 4 weeks confirms degradation <5% when these interactions dominate .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across assays?
Variability arises from assay conditions (e.g., ATP concentration in kinase assays). Mitigation strategies:
- Normalize data using internal controls (e.g., staurosporine for kinase inhibition).
- Validate via orthogonal assays : SPR for binding affinity vs. enzymatic activity. For example, triazolopyrimidines showed 10x higher IC₅₀ in cell-based vs. biochemical assays due to efflux pumps .
- Statistical rigor : Use Grubbs’ test to exclude outliers and report mean ± SEM (n ≥ 3) .
Methodological Guidance
Q. What computational tools predict metabolic sites in this scaffold?
- MetaSite : Identifies susceptible sites (e.g., piperidine N-methyl → oxidation).
- GLIDE (Schrödinger) : Maps CYP450 binding pockets.
Recent studies highlight that fluorine substituents at the 4-position reduce metabolic clearance by 30–50% compared to chloro analogs .
Q. How to design analogs for improved CNS penetration?
Key parameters:
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